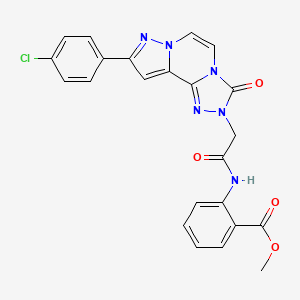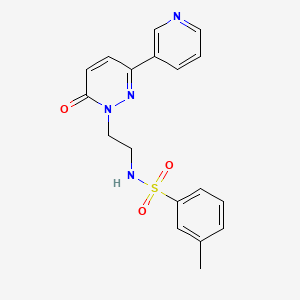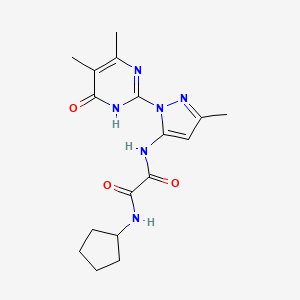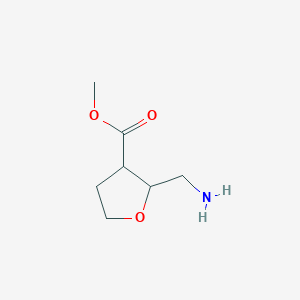
1,2-Dipyridin-2-yl-N,N-bis(quinolin-2-ylmethyl)ethanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a catalyst-free synthesis of N-pyridin-2-yl, N-quinolin-2-yl, and N-isoquinolin-1-yl carbamates has been described, which utilizes easily accessible N-hetaryl ureas and alcohols . This environmentally friendly technique is suitable for the good-to-high yielding synthesis of a wide range of N-pyridin-2-yl or N-quinolin-2-yl substituted carbamates .Wissenschaftliche Forschungsanwendungen
Fluorescent Sensors
- Fluorescence Detection of Inorganic Cations : A compound similar to 1,2-Dipyridin-2-yl-N,N-bis(quinolin-2-ylmethyl)ethanamine, acting as a fluorescent sensor, can detect small inorganic cations in polar solvents. The mechanism involves an electron transfer within the molecule, affected by the complexation with cations like lithium, sodium, barium, magnesium, calcium, and zinc, leading to significant fluorescence changes (Mac et al., 2010).
Organometallic Chemistry
- Synthesis of Metal Complexes : These compounds are used in synthesizing various metal complexes. For example, complexes with rhodium have been synthesized using related ligands, contributing to the study of organometallic chemistry and potential applications in catalysis (Nonoyama, 1974).
Chiral and Pseudo C3-Symmetric Complexes
- Formation of Chiral Complexes : Ligands similar to this compound have been used to create chiral, pseudo C3-symmetric complexes with metals like Zn and Cu. These complexes have potential applications in chiral catalysis and enantioselective reactions (Canary et al., 1998).
Coordination Chemistry
- Development of Coordination Compounds : Such compounds play a crucial role in the development of coordination compounds involving metal ions and ligands with multiple nitrogen atoms. These complexes are explored for various applications, including targeted delivery of therapeutic agents like nitric oxide to biological sites (Yang et al., 2017).
Corrosion Inhibition
- Inhibition of Steel Corrosion : Triazine derivatives with similar structural motifs have been studied for their role in inhibiting steel corrosion in acidic solutions, highlighting their potential as effective organic inhibitors in industrial applications (El‐Faham et al., 2016).
Asymmetric Hydrogenation
- Catalysis in Asymmetric Hydrogenation : These compounds are also used in the development of rigid P-chiral phosphine ligands for rhodium-catalyzed asymmetric hydrogenation of functionalized alkenes, which is crucial in producing chiral pharmaceutical ingredients (Imamoto et al., 2012).
Optical and Electronic Properties
- Study of Optical and Electronic Properties : These ligands are investigated for their role in complexes exhibiting interesting optical and electronic properties, like UV-visible and EPR spectroscopy, which could be vital for understanding molecular electronics and photophysics (Wei et al., 2006).
Wirkmechanismus
Target of Action
Compounds with similar structures have been known to form coordinate bonds with metal ions such as Mn(II) and Fe(II) . The primary targets could be these metal ions in biological systems.
Mode of Action
The compound might interact with its targets (metal ions) through coordinate bonds. An additional coordinating bond can be formed between the metal ion and a neutral molecule of nitric oxide (NO) .
Biochemical Pathways
The interaction of the compound with metal ions might affect various biochemical pathways. For instance, it might influence the pathways involving nitric oxide, given its potential to form a coordinating bond with NO .
Result of Action
The molecular and cellular effects of the compound’s action would depend on the specific biochemical pathways it affects. For instance, if it influences nitric oxide pathways, it might have effects on inflammation, neurological signaling, and vasodilation .
Eigenschaften
IUPAC Name |
1,2-dipyridin-2-yl-N,N-bis(quinolin-2-ylmethyl)ethanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H27N5/c1-3-12-29-24(9-1)15-17-27(35-29)22-37(23-28-18-16-25-10-2-4-13-30(25)36-28)32(31-14-6-8-20-34-31)21-26-11-5-7-19-33-26/h1-20,32H,21-23H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEJXCUAHWFFJFN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=N2)CN(CC3=NC4=CC=CC=C4C=C3)C(CC5=CC=CC=N5)C6=CC=CC=N6 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H27N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2247262-97-9 |
Source


|
| Record name | [1,2-bis(pyridin-2-yl)ethyl]bis[(quinolin-2-yl)methyl]amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(5-chlorothiophen-2-yl)-N-[cyano(4-fluorophenyl)methyl]acetamide](/img/structure/B2717464.png)



![2-[(3,5-Dimethylphenyl)sulfonyl]quinoxaline](/img/structure/B2717472.png)


![6,6,7,7-Tetrafluoro-3-azabicyclo[3.2.0]heptane hydrochloride](/img/structure/B2717476.png)

![3-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}pyrido[1,2-a]indole-10-carbonitrile](/img/structure/B2717480.png)

